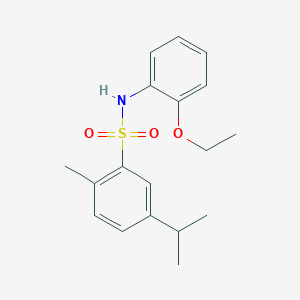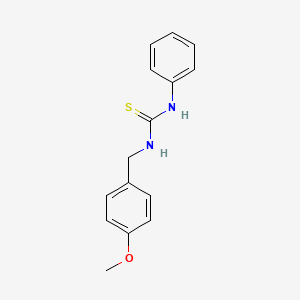![molecular formula C17H21N3O3S B5862994 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, studies have shown that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. Compound X has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Compound X has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity, which makes it a useful tool for studying various biological processes. However, its limited solubility in water can be a limitation for some experiments. Moreover, its high cost and limited availability can also be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of Compound X. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. This can help in the design of more potent and selective inhibitors of inflammation and cancer progression. Another direction is to explore its potential applications in other fields, such as material science and nanotechnology. Moreover, the development of new synthetic methods for Compound X can improve its availability and reduce its cost, making it more accessible to researchers.
Méthodes De Synthèse
Compound X can be synthesized using various methods, including the reaction of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine with different reagents. One of the common methods for synthesizing Compound X involves the reaction of piperidine with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride in the presence of a base, followed by the reaction with sulfonyl chloride. The resulting product is purified using column chromatography to obtain pure Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Compound X has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to possess anticancer properties and can be used as a potential chemotherapeutic agent. In drug discovery, Compound X can serve as a lead compound for designing new drugs with improved pharmacological properties. In material science, Compound X can be used as a building block for synthesizing novel materials with unique properties.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-12-14(2)20(18-13)17(21)15-6-8-16(9-7-15)24(22,23)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUOMIOMHDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

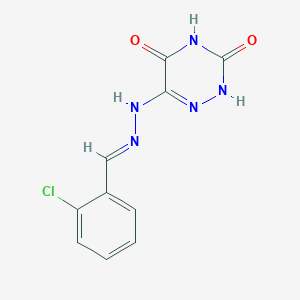
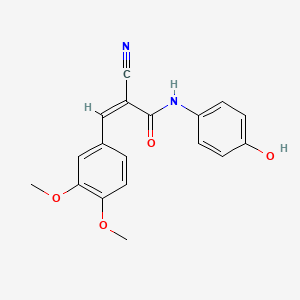
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
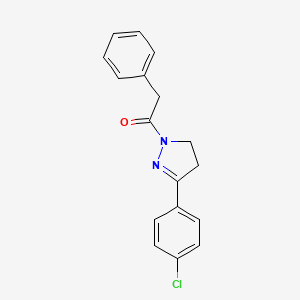
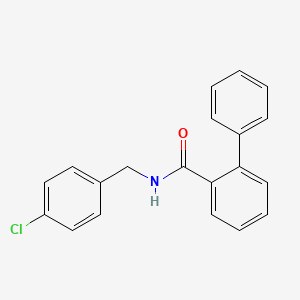
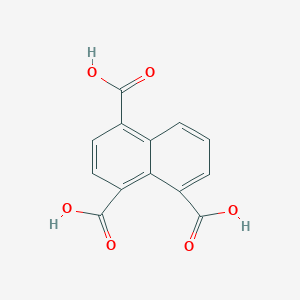
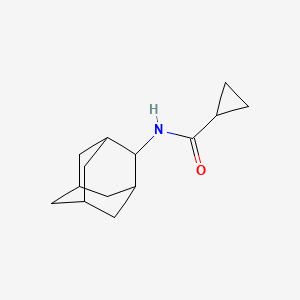
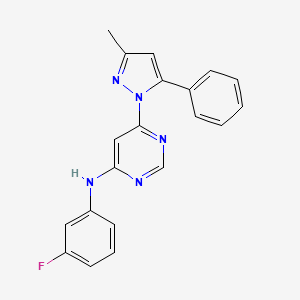
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
